molecular formula C10H10N2O2S2 B2823603 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone CAS No. 860651-54-3

1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone

Cat. No.: B2823603
CAS No.: 860651-54-3
M. Wt: 254.32
InChI Key: ROAZFXIJEGKWGZ-UHFFFAOYSA-N
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Description

1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their aromatic properties and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thiazole ring or other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry: In chemistry, 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: This compound has shown potential in biological and medicinal research due to its bioactive thiazole moiety. It is investigated for its antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit certain enzymes and disrupt cellular processes, making it a candidate for drug development.

Industry: In industrial applications, the compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.

    Sulfathiazole: An antimicrobial agent with a thiazole ring, used to treat bacterial infections.

    Ritonavir: An antiretroviral drug containing a thiazole moiety, used in the treatment of HIV/AIDS.

Uniqueness: 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone is unique due to its specific functional groups and the arrangement of the thiazole rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-5-10(6(2)13)16-9(11-5)3-8-12-7(14)4-15-8/h4,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAZFXIJEGKWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2=NC(=CS2)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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